molecular formula C15H12BrN3O B6005741 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide

2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide

Cat. No. B6005741
M. Wt: 330.18 g/mol
InChI Key: QXIUXZXRMMUVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of indole derivatives that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide can inhibit the growth and proliferation of cancer cells in vitro. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of the compound on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide in lab experiments is its potential as a pharmaceutical intermediate in the synthesis of other drugs. The compound is relatively easy to synthesize and has a high purity yield. However, the compound's effects on normal cells and tissues are not well studied, which limits its potential applications in biomedical research.

Future Directions

There are several potential directions for future research on 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the compound's effects on normal cells and tissues and to identify potential side effects. Another area of interest is the compound's potential as a pharmaceutical intermediate in the synthesis of other drugs. Future research can focus on optimizing the synthesis method and improving the purity yield of the compound.

Synthesis Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide involves the reaction of 2-bromoacetophenone and 6-bromoindole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-pyridinecarboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-2-pyridinylacetamide has been studied for its potential applications in biomedical research. One of the major areas of interest is cancer research, as indole derivatives have been shown to possess anti-cancer properties. The compound has also been studied for its potential use as a pharmaceutical intermediate in the synthesis of other drugs.

properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUXZXRMMUVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide

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